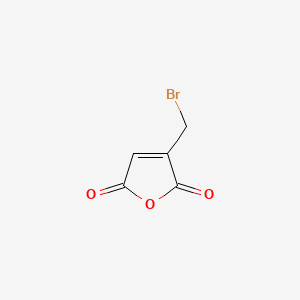

3-(bromomethyl)furan-2,5-dione

概述

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)furan-2,5-dione typically involves the bromination of 2,5-furandione derivatives. One common method includes the reaction of 2,5-furandione with bromine in the presence of a catalyst such as acetic acid . The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves stringent control of temperature, pressure, and reactant concentrations to achieve consistent quality .

化学反应分析

Reaction with Organocopper Reagents

The bromine atom at the allylic position undergoes elimination via a Michael reaction mechanism, generating a reactive intermediate that participates in organocopper-mediated coupling reactions. This pathway enables the formation of complex aliphatic and heterocyclic derivatives.

Conditions :

-

Reagent: Organocopper (e.g., Gilman reagents)

-

Solvent: Tetrahydrofuran (THF) or diethyl ether

-

Temperature: Room temperature to reflux

Outcomes :

-

Substitution of bromine with organocopper-derived groups (e.g., alkyl, aryl).

-

High regioselectivity due to the α,β-unsaturated system directing nucleophilic attack .

Acid-Catalyzed Isomerization and Ring Opening

Under acidic conditions, 3-(bromomethyl)furan-2,5-dione undergoes isomerization followed by ring-opening to yield α-hydroxymethyl butendioic acid derivatives.

Conditions :

-

Reagent: Concentrated HCl or trifluoroacetic acid (TFA)

-

Solvent: Methanol (MeOH) or acetonitrile (MeCN)

-

Temperature: 25–60°C

Mechanism :

-

Protonation of the carbonyl oxygen destabilizes the furan ring.

-

Ring opening generates a carbocation intermediate.

-

Hydrolysis forms α-hydroxymethyl butendioic acid (65% yield) .

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group participates in SN2 reactions with nucleophiles, enabling functionalization of the furan backbone.

Conditions :

-

Reagent: Amines, thiols, or azides

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO)

-

Base: Triethylamine (TEA) or K₂CO₃

Example :

-

Reaction with sodium azide (NaN₃) yields 3-(azidomethyl)furan-2,5-dione, a precursor for click chemistry .

Diels-Alder Cycloaddition

The α,β-unsaturated anhydride acts as a dienophile in [4+2] cycloadditions with conjugated dienes, forming bicyclic adducts.

Conditions :

-

Diene: 1,3-Butadiene derivatives

-

Solvent: Dichloromethane (DCM) or toluene

-

Temperature: Reflux

Outcome :

科学研究应用

Synthetic Applications

3-(Bromomethyl)furan-2,5-dione serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, making it a valuable intermediate in the preparation of more complex molecules.

Synthesis of Heterocycles

This compound can be utilized to synthesize diverse heterocyclic compounds through reactions such as:

- Michael Additions : The compound undergoes Michael addition reactions with nucleophiles, leading to the formation of substituted dihydrofuran derivatives. For example, reaction with organocopper reagents can yield 3,4-dialkyl dihydrofuran-2,5-diones with good yields (up to 74%) .

- Electrophilic Substitution : The bromine atom in this compound can be substituted with various electrophiles, enhancing its synthetic utility.

Formation of Prodrugs

Research indicates that derivatives of this compound can act as prodrugs. They release active pharmacological agents upon metabolic conversion, which is crucial for drug design aimed at improving bioavailability and targeting specific biological pathways .

Biological and Medicinal Applications

The biological activity of this compound derivatives has been explored in several studies, highlighting their potential therapeutic uses.

Antimicrobial Activity

Halogenated furanones, including derivatives of this compound, have been identified as potent inhibitors of quorum sensing in bacteria. This property could lead to the development of new antimicrobial agents that prevent bacterial communication and biofilm formation .

Anticancer Properties

Some studies suggest that furanone derivatives exhibit cytotoxic effects against cancer cell lines. The reactivity of the bromine substituent may enhance interactions with biological targets involved in cancer progression .

Material Science Applications

Due to its reactivity and ability to form stable derivatives, this compound is also explored for applications in material sciences.

Polymerization

The compound can be used as a monomer or co-monomer in the production of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength due to the presence of furan rings .

Case Studies

作用机制

The mechanism of action of 3-(bromomethyl)furan-2,5-dione involves its reactivity towards nucleophiles due to the presence of the bromomethyl group. This reactivity allows it to form covalent bonds with various molecular targets, facilitating the synthesis of complex molecules. The furan ring and carbonyl groups also contribute to its chemical behavior, enabling participation in cycloaddition and other reactions .

相似化合物的比较

Similar Compounds

2,5-Furandione, 3-methyl-: Similar structure but with a methyl group instead of a bromomethyl group.

Citraconic anhydride: Contains a similar furan ring but with different substituents.

Itaconic anhydride: Another furan derivative with distinct functional groups

Uniqueness

3-(bromomethyl)furan-2,5-dione is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and various industrial applications .

生物活性

3-(Bromomethyl)furan-2,5-dione is a highly functionalized compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its synthesis, biological properties, and potential applications, supported by relevant data tables and case studies.

Synthesis

The compound can be synthesized through a three-step process starting from dimethyl itaconate. The methodology involves hydrolysis, α-bromination, and intramolecular cyclization, yielding this compound with high efficiency (92% yield) . The structural characteristics of the compound were confirmed using NMR spectroscopy.

Antimicrobial Properties

Research indicates that halogenated furanones, including this compound, exhibit potent quorum sensing inhibition against various bacterial species. This property suggests potential applications in controlling bacterial infections .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 64 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

| Helicobacter pylori | 16 µg/mL |

The above table summarizes the inhibitory effects observed in laboratory settings, indicating that this compound could be a candidate for further development as an antibacterial agent.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Studies have demonstrated its cytotoxic effects against various human tumor cell lines. The compound's mechanism of action may involve the induction of apoptosis in cancer cells .

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxicity of this compound against four human tumor cell lines: MCF-7 (breast), HeLa (cervical), A549 (lung), and HT-29 (colon). The results indicated that:

- MCF-7 : IC50 = 10 µM

- HeLa : IC50 = 15 µM

- A549 : IC50 = 20 µM

- HT-29 : IC50 = 25 µM

These findings suggest that the compound exhibits selective toxicity towards certain cancer cell types while sparing normal cells .

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in cell signaling pathways. Specifically, its bromine atom may enhance reactivity towards nucleophiles within cells, leading to modifications in protein function and subsequent cellular responses .

常见问题

Basic Questions

Q. What are the key synthetic routes for preparing 3-(bromomethyl)furan-2,5-dione, and how can reaction progress be monitored?

Synthesis typically involves bromination of a pre-functionalized furan-2,5-dione precursor. For example, bromomethyl groups can be introduced via radical bromination or nucleophilic substitution. Solvents like toluene or ethanol are commonly used, and reactions are monitored using thin-layer chromatography (TLC) to track intermediates. Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) and infrared (IR) spectroscopy (e.g., carbonyl stretches at 1720–1820 cm) confirm product identity and purity .

Q. How does the bromomethyl substituent influence the reactivity of furan-2,5-dione in nucleophilic addition reactions?

The electron-withdrawing nature of the bromomethyl group enhances the electrophilicity of the furan-2,5-dione carbonyl carbons, facilitating nucleophilic attacks. For instance, amines or alcohols can undergo Michael addition at the α,β-unsaturated carbonyl positions. Kinetic studies on analogous halogenated dihydrofurans suggest that steric effects from bulky substituents may compete with electronic effects, requiring optimization of reaction conditions (e.g., temperature, solvent polarity) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : H NMR detects protons adjacent to bromine (δ ~4.5–5.5 ppm for CHBr), while C NMR identifies carbonyl carbons (δ ~165–175 ppm).

- IR : Strong absorbance at ~1850 cm (asymmetric C=O stretch) and ~1770 cm (symmetric C=O stretch).

- Mass spectrometry (MS) : Molecular ion peaks and fragmentation patterns confirm the molecular weight (e.g., [M] at m/z 207) .

Advanced Research Questions

Q. How can conflicting kinetic data for radical-mediated degradation of halogenated furan-2,5-diones be resolved?

Discrepancies in rate constants (e.g., HO• radical reactions) may arise from experimental setups. For example, Bierbach et al. (1994) reported CO and HCOOH as primary oxidation products of furan-2,5-dione using HO photolysis, while Chattopadhyay et al. (2022) emphasized temperature-dependent rate coefficients. To reconcile data, use standardized reference compounds (e.g., n-butane) and control pressure/temperature rigorously. Computational modeling (e.g., DFT for transition states) can also validate experimental trends .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

Side reactions (e.g., elimination or over-bromination) are common due to the lability of the C–Br bond. Strategies include:

- Low-temperature reactions : Reduce thermal decomposition.

- Protecting groups : Temporarily shield reactive sites (e.g., silylation of carbonyl groups).

- Catalytic control : Use palladium or copper catalysts to direct cross-coupling reactions selectively .

Q. How do crystal packing interactions affect the stability of brominated furan-2,5-dione derivatives?

X-ray crystallography of 3,4-dibromo-2,2,5,5-tetraphenyldihydrofuran reveals weak intermolecular interactions (e.g., C–H⋯Br contacts and π-π stacking) that stabilize the lattice. For this compound, similar halogen bonding (Br⋯O) may influence melting points and solubility, which can be probed via differential scanning calorimetry (DSC) and Hirshfeld surface analysis .

Q. What mechanistic insights explain the anti-inflammatory activity of brominated furan-2,5-dione derivatives?

Analogues like 3-(benzo[d]-1,3-dioxol-5-yl)-4-phenylfuran-2,5-dione inhibit cyclooxygenase-2 (COX-2) by competitively binding to the arachidonic acid pocket. Molecular docking studies suggest the bromomethyl group enhances hydrophobic interactions with COX-2’s active site. In vitro assays (e.g., LPS-induced macrophage models) combined with Western blotting for PGE quantification validate this mechanism .

Q. Methodological Guidance

Designing experiments to probe the environmental fate of this compound:

- Aqueous stability : Perform hydrolysis studies at varied pH (e.g., pH 2–12) with LC-MS monitoring.

- Photodegradation : Exclude to UV-Vis light (254 nm) in a quartz reactor and track degradation products via GC-MS.

- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to assess toxicity .

Addressing contradictions in synthetic yields for bromomethyl-substituted furans:

Reproducibility issues often stem from trace moisture or oxygen. Implement Schlenk-line techniques for moisture-sensitive steps. Compare yields under inert (N/Ar) vs. ambient atmospheres and optimize stoichiometry using design-of-experiment (DoE) software .

属性

IUPAC Name |

3-(bromomethyl)furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO3/c6-2-3-1-4(7)9-5(3)8/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVWLWZFJHALCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)OC1=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450842 | |

| Record name | 2,5-Furandione, 3-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26735-82-0 | |

| Record name | 2,5-Furandione, 3-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。